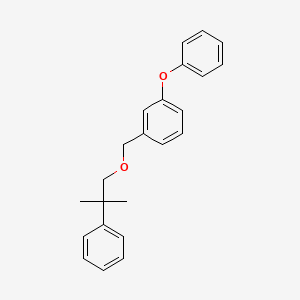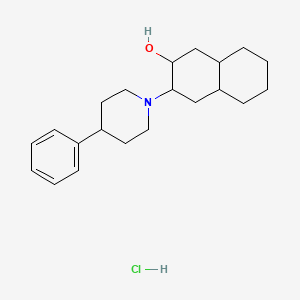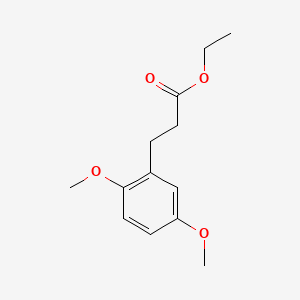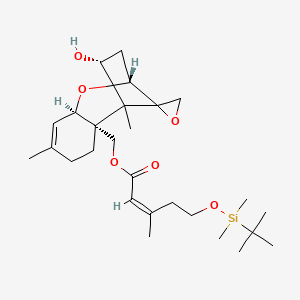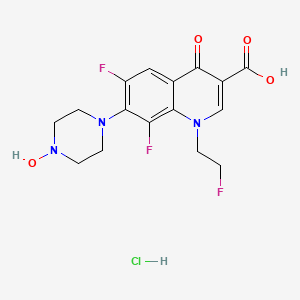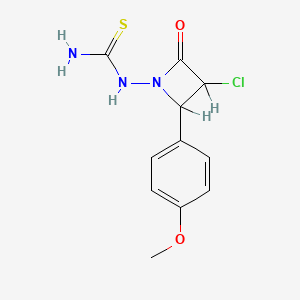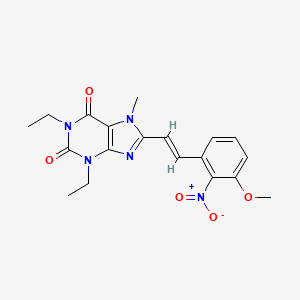
(E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine is a synthetic compound belonging to the xanthine class of chemicals. Xanthines are known for their stimulant effects, particularly on the central nervous system. This compound is characterized by its unique structure, which includes a methoxy group and a nitro group attached to a styryl moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine typically involves a multi-step process. One common method is the modified Wittig reaction, which uses potassium carbonate as a base and 18-crown-6 as a phase transfer catalyst . The reaction conditions often include refluxing in dry solvents under an inert atmosphere to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely be optimized for high yield and purity, with steps to remove any impurities or by-products formed during the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the xanthine core.
Applications De Recherche Scientifique
(E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different substituents on the xanthine core.
Biology: The compound is investigated for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a stimulant or in the treatment of certain medical conditions.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of (E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The compound may act as an inhibitor or activator of these targets, leading to various physiological effects. The exact pathways involved are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator effects.
Theobromine: Found in chocolate, known for its mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and nitro groups, along with the styryl moiety, differentiate it from other xanthine derivatives and make it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
155271-57-1 |
|---|---|
Formule moléculaire |
C19H21N5O5 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
1,3-diethyl-8-[(E)-2-(3-methoxy-2-nitrophenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H21N5O5/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)14(20-17)11-10-12-8-7-9-13(29-4)15(12)24(27)28/h7-11H,5-6H2,1-4H3/b11-10+ |
Clé InChI |
CDNHSPOOIPWFPF-ZHACJKMWSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=CC=C3)OC)[N+](=O)[O-])C |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=CC=C3)OC)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


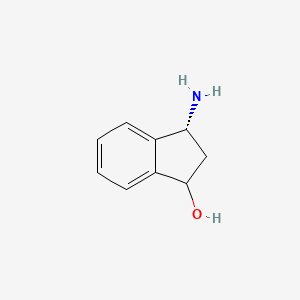

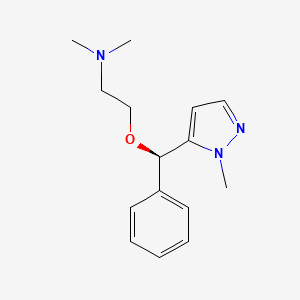
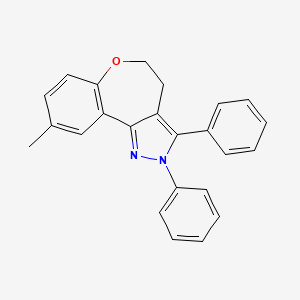
![1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid](/img/structure/B12728899.png)
